An In-depth Technical Guide to Methyl 4-(piperidin-1-yl)butanoate Hydrochloride
An In-depth Technical Guide to Methyl 4-(piperidin-1-yl)butanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 4-(piperidin-1-yl)butanoate hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The information is curated for professionals in the fields of chemistry and drug discovery, offering insights into its chemical identity, safety profile, and handling protocols.
Chemical Identity and Properties
Methyl 4-(piperidin-1-yl)butanoate hydrochloride is a piperidine derivative characterized by a methyl ester and a piperidine ring connected by a butyl chain. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | Methyl 4-(piperidin-1-yl)butanoate hydrochloride | ChemScene[1] |
| CAS Number | 103274-90-4 | ChemScene[1] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | ChemScene[1] |
| Molecular Weight | 221.72 g/mol | ChemScene[1] |
| SMILES | COC(=O)CCCN1CCCCC1.Cl | ChemScene[1] |
Physicochemical Properties:
While a comprehensive, experimentally determined dataset for this specific compound is not publicly available, computational predictions and data from analogous structures provide valuable insights.
| Property | Predicted Value | Source |
| TPSA (Topological Polar Surface Area) | 29.54 Ų | ChemScene[1] |
| LogP | 1.8473 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
Safety Data and Handling
Inferred Hazard Profile:
Based on the safety data for analogous piperidine carboxylates and tertiary amines, the following hazards should be anticipated[2][3][4][5]:
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Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Tertiary aliphatic amines can exhibit acute toxicity[5].
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
GHS Hazard and Precautionary Statements (Anticipated):
The following GHS classifications are recommended based on data for similar compounds.[3][4][6][7][8]
| GHS Classification | Code | Statement |
| Hazard Statements | H302+H332 | Harmful if swallowed or if inhaled. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.
Storage and Stability:
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Recommended storage temperature is 2-8°C.[1]
Conceptual Synthetic Pathway
While a specific literature procedure for the synthesis of methyl 4-(piperidin-1-yl)butanoate hydrochloride was not identified, a plausible and common synthetic route can be inferred from established organic chemistry principles for the formation of similar N-alkylated piperidines and their esters. A likely approach would involve the N-alkylation of piperidine with a suitable 4-carbon electrophile containing a methyl ester.
A potential synthetic route is the reaction of piperidine with methyl 4-bromobutanoate. The resulting tertiary amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Conceptual Reaction Scheme:
Caption: Conceptual synthetic workflow for methyl 4-(piperidin-1-yl)butanoate hydrochloride.
Experimental Protocol (Hypothetical):
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N-Alkylation: To a solution of piperidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile, add methyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base of methyl 4-(piperidin-1-yl)butanoate.
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Purification (if necessary): The crude product may be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 4-(piperidin-1-yl)butanoate hydrochloride.
Conclusion
Methyl 4-(piperidin-1-yl)butanoate hydrochloride (CAS 103274-90-4) is a chemical compound with potential utility in research and development. While specific safety and toxicological data are limited, a thorough risk assessment based on the known hazards of similar chemical structures is essential for its safe handling. The anticipated hazards include skin, eye, and respiratory irritation, as well as potential acute toxicity. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. The provided conceptual synthetic pathway offers a viable route for its preparation, enabling further investigation into its properties and applications.
References
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- List of GHS Hazard and Precautionary St
- 103274-90-4 | Methyl 4-(piperidin-1-yl)
- Tertiary aliphatic (C8-12) amines: Human health tier II assessment. (2014, November 27). Australian Government Department of Health.
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- 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride - Safety Data Sheet. (n.d.).
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- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
- 1-Methyl-4-piperidone synthesis. (n.d.). ChemicalBook.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Beilstein Journal of Organic Chemistry.
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